Fmoc-MeSer(Bzl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

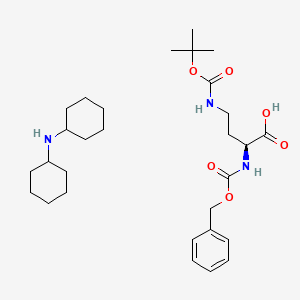

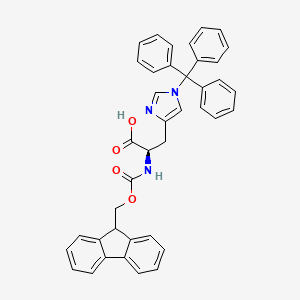

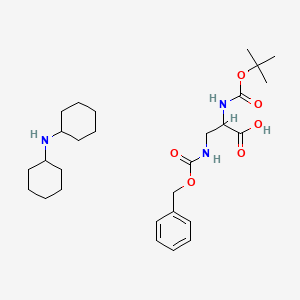

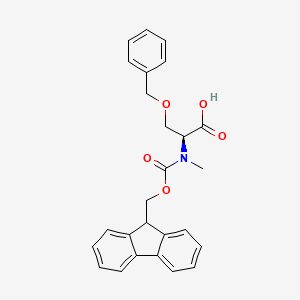

Fmoc-MeSer(Bzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431,47 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hydrogel Formation and Drug Delivery

Fmoc-MeSer(Bzl)-OH, along with other Fmoc-protected amino acids, has been utilized in the development of hydrogels for potential applications in drug delivery. These hydrogels are formed by the self-assembly of aromatic amino acid derivatives, exploiting the spontaneous ability of peptides and amino acids to form three-dimensional fibrous networks. The incorporation of carbon nanomaterials into these hydrogels allows for near-infrared irradiation-triggered drug release, offering innovative perspectives for controlled drug delivery systems. The structural and physical properties of these hydrogels have been characterized using various techniques, demonstrating their capacity for high-concentration drug loading and controlled release under specific stimuli (Guilbaud-Chéreau et al., 2019).

Antibacterial Composite Materials

The use of Fmoc-protected amino acids extends into the development of antibacterial and anti-inflammatory biomedical materials. Nanoassemblies formed by Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, have shown promising antibacterial capabilities. These materials have been integrated into resin-based composites, effectively inhibiting bacterial growth without compromising the materials' mechanical and optical properties. This approach highlights the intrinsic antibacterial properties of self-assembling building blocks and their potential for enhancing biomedical composite materials (Schnaider et al., 2019).

Synthesis of β-Peptides

This compound is part of a broader category of Fmoc-protected β-amino acids used in the synthesis of β-peptides. The preparation of these amino acids, crucial for solid-phase syntheses of β-peptides, involves diastereoselective amidomethylation and protective-group exchange techniques. These methodologies facilitate the large-scale production of Fmoc-β-amino acids, underscoring their significance in the synthesis of β-peptides with potential applications in medicinal chemistry and drug design (Šebesta & Seebach, 2003).

Nanoassembly Incorporation for Enhanced Material Properties

Further research into Fmoc-protected amino acid-based hydrogels has led to the incorporation of functionalized single-walled carbon nanotubes (f-SWCNTs) within these materials. This hybridization enhances the thermal stability and mechanical properties of the hydrogels, significantly increasing their elasticity and storage modulus. The incorporation of f-SWCNTs also imparts electrical conductivity to the hydrogels, opening up new avenues for their application in biotechnology and materials science (Roy & Banerjee, 2012).

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-27(24(25(28)29)17-31-15-18-9-3-2-4-10-18)26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPIFUWXIJVTCS-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.